molecular formula C14H11ClN2O B2398415 (E)-N'-benzylidene-2-chlorobenzohydrazide CAS No. 82973-09-9

(E)-N'-benzylidene-2-chlorobenzohydrazide

Cat. No.: B2398415
CAS No.: 82973-09-9
M. Wt: 258.71
InChI Key: PIEWRITYFYVJPO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N’-benzylidene-2-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a 2-chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-chlorobenzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of (E)-N’-benzylidene-2-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-chlorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the 2-chlorobenzohydrazide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzylidene-2-chlorobenzohydrazone oxides.

    Reduction: Formation of benzylidene-2-chlorobenzylamines.

    Substitution: Formation of various substituted benzylidene-2-chlorobenzohydrazides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-benzylidene-2-bromobenzohydrazide
  • (E)-N’-benzylidene-2-fluorobenzohydrazide
  • (E)-N’-benzylidene-2-iodobenzohydrazide

Uniqueness

(E)-N’-benzylidene-2-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and biological activity compared to its analogs with different halogen substituents.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEWRITYFYVJPO-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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